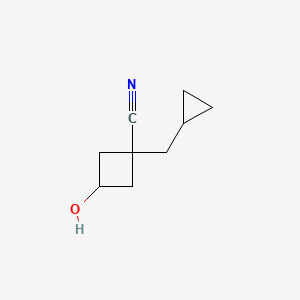![molecular formula C13H14BNO4S B13870301 [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including anti-tumor and antibacterial properties.
Pinacol boronic esters: Valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds.
Uniqueness
What sets [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid apart from similar compounds is its unique combination of a boronic acid moiety with a benzenesulfonamido group. This structure imparts specific chemical properties that make it particularly useful in applications requiring reversible covalent bonding with diols and other nucleophiles.
Propiedades
Fórmula molecular |
C13H14BNO4S |
|---|---|
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
[5-(benzenesulfonamido)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-7-8-11(9-13(10)14(16)17)15-20(18,19)12-5-3-2-4-6-12/h2-9,15-17H,1H3 |
Clave InChI |
YIENXKWHPYORCK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)
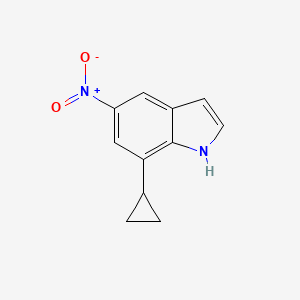
![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
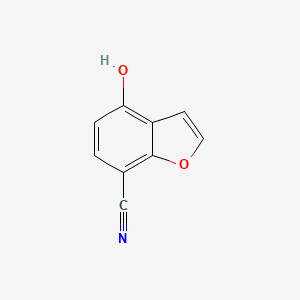




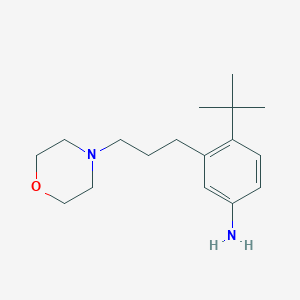
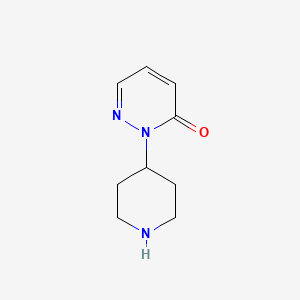
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

